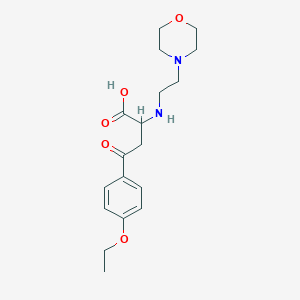

4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-2-25-15-5-3-14(4-6-15)17(21)13-16(18(22)23)19-7-8-20-9-11-24-12-10-20/h3-6,16,19H,2,7-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZXUQMGMGAJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the ethoxyphenyl derivative. This is followed by the introduction of the morpholinoethylamino group and the final formation of the butanoic acid moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Replacement of functional groups with different substituents.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may enhance the compound's ability to penetrate cell membranes, while the morpholinoethylamino group could interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related 4-oxobutanoic acid derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Substituent Variations on the Phenyl Ring

4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid ()

4-(4-Chlorophenyl)-2-(4-fluoroanilino)-4-oxobutanoic acid ()

- Phenyl substituent : 4-Chloro (Cl) and 4-fluoro (F).

- Key differences: Halogens increase lipophilicity (Cl > F > ethoxy), enhancing membrane permeability but possibly reducing solubility. The absence of a morpholinoethyl group limits hydrogen-bonding interactions .

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid ()

- Phenyl substituent : 2,4-Difluoro.

- Key differences: Fluorine’s electron-withdrawing nature may alter electronic distribution, affecting binding to targets. The isobutylamino group introduces steric hindrance compared to the morpholinoethyl chain .

Variations at Position 2

2-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid ()

- Position 2 substituent : Piperazinylmethyl group.

- Key differences: The piperazine ring offers basicity and conformational flexibility, contrasting with the morpholinoethyl group’s cyclic ether structure. The hydroxyphenyl substituent at the γ-position may enhance solubility via hydrogen bonding .

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid ()

- Position 2 substituent : Thienylmethyl (aromatic heterocycle).

- Key differences : The sulfur atom in thiophene increases lipophilicity and may influence redox properties. Bromine at the 4-position adds steric bulk compared to ethoxy .

4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid ()

- Position 2 substituent: Methoxyethylamino.

Data Table: Structural and Physicochemical Comparison

Key Research Findings

- Electronic effects : Nitro () and halogen () substituents modulate electron density, influencing binding affinity and metabolic pathways.

- Solubility: Hydroxy () and morpholinoethyl groups enhance aqueous solubility via hydrogen bonding, whereas halogens and thiophene () favor lipid membranes.

- Synthetic efficiency: Microwave methods () improve yields for carbamoyl derivatives, suggesting applicability to morpholinoethyl-containing analogs with optimization.

Biological Activity

4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known by its chemical formula C18H26N2O5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

- CAS Number : 937605-01-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, particularly in pathways related to cell signaling and apoptosis.

- Antioxidant Activity : The presence of phenolic structures in the compound hints at possible antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

These findings suggest that the compound has selective toxicity towards cancer cells while sparing normal cells.

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift towards programmed cell death.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups. Histological analysis indicated a decrease in mitotic figures and an increase in apoptotic cells within tumor tissues.

Pharmacological Potential

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.

- Neuroprotective Effects : Given its potential antioxidant properties, there is interest in exploring its effects on neurodegenerative diseases.

Q & A

Q. What are the common synthetic pathways for synthesizing 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

The compound’s synthesis likely involves multi-step reactions, including Knoevenagel condensation to form the oxobutanoic acid backbone, followed by functionalization of the morpholinoethylamino group. For example:

- Step 1 : Condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate under basic conditions to form the 4-oxobutanoate intermediate (similar to methods in and ).

- Step 2 : Amidation with 2-morpholinoethylamine under coupling agents (e.g., EDC/HOBt) to introduce the amino group.

- Purification : Recrystallization from methanol or ethanol (as in ) ensures high purity.

Critical parameters : pH control during condensation (~pH 9–11), temperature (60–80°C for amidation), and stoichiometric ratios (1:1.2 for amine:ester) .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks for ethoxyphenyl protons (δ 6.8–7.4 ppm, aromatic), morpholinoethylamino protons (δ 2.4–3.2 ppm, CH₂-N), and oxobutanoic acid protons (δ 2.8–3.5 ppm, COCH₂) (similar to ).

- ¹³C NMR : Signals at ~170–175 ppm (C=O groups), 60–65 ppm (ethoxy-OCH₂), and 45–55 ppm (morpholine carbons).

- Mass spectrometry (MS) : ESI-MS typically shows [M-H]⁻ or [M+H]⁺ ions, with fragmentation patterns confirming the morpholinoethyl and ethoxyphenyl moieties .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions, as in ) .

Q. How does the ethoxyphenyl group influence the compound’s solubility and reactivity?

The ethoxy group (–OCH₂CH₃) enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) via dipole-dipole interactions. However, it reduces solubility in water due to hydrophobic effects. Reactivity is modulated by electron-donating resonance effects, stabilizing intermediates during nucleophilic substitutions (e.g., amidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?

- Step 1 : Validate computational models (e.g., DFT or MD simulations) against experimental X-ray data (bond lengths, angles, and torsion angles from ).

- Step 2 : Adjust force fields to account for hydrogen-bonding motifs (e.g., dimeric carboxylic acid R₂²(8) motifs in ).

- Step 3 : Use SHELX software () for refinement, leveraging its robustness in handling high-resolution or twinned data .

Q. What strategies are recommended for investigating the compound’s enzyme inhibition mechanisms, particularly against targets like kynurenine-3-hydroxylase or COX?

- Kinetic assays : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., NADPH depletion for kynurenine-3-hydroxylase).

- Structural analysis : Co-crystallize the compound with target enzymes to identify binding pockets (amide and oxobutanoic acid groups likely interact with catalytic residues).

- SAR studies : Modify the morpholinoethyl or ethoxyphenyl groups to assess impact on potency (e.g., fluorine substitution as in enhances binding affinity) .

Q. How can researchers address low yields in the final amidation step of the synthesis?

- Optimize coupling agents : Replace EDC with DCC or use uronium salts (HATU) for higher efficiency.

- Solvent selection : Use DMF or THF to improve amine nucleophilicity.

- Byproduct removal : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. What are the implications of the compound’s crystal packing (e.g., hydrogen-bonding networks) on its stability and formulation?

The carboxylic acid dimer motif () enhances thermal stability but may reduce bioavailability due to poor dissolution. Strategies:

- Salt formation : Convert to sodium or lysine salts to improve solubility.

- Co-crystallization : Use co-formers (e.g., nicotinamide) to disrupt tight packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.